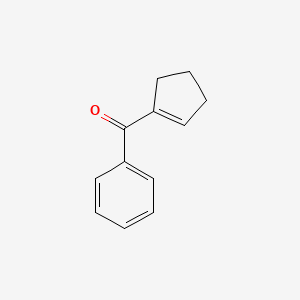
3-Cyclopropyl-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-methylphenol is an organic compound characterized by a phenolic structure with a cyclopropyl and a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by methylation. For instance, cyclopropyl methyl ketone can be synthesized from ethyl acetoacetate and ethylene bromide, and then further processed to obtain the desired phenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product. The exact industrial processes may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol to a quinone derivative.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-5-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A phenolic compound with similar structural features, known for its antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another phenolic compound with similar biological activities, commonly found in essential oils.
Uniqueness
3-Cyclopropyl-5-methylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3 |
Clave InChI |
DMTKNMQKPBZACF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


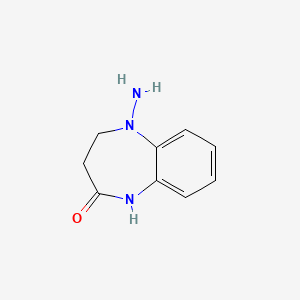
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B13982231.png)
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
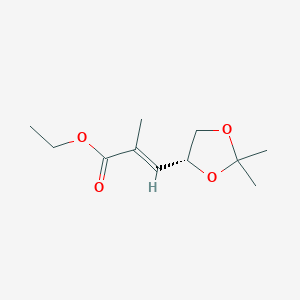




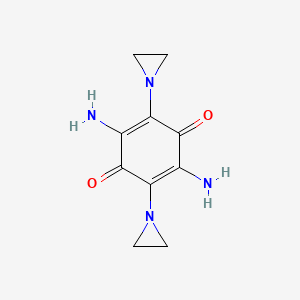


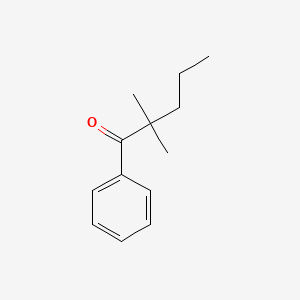
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
